molecular formula C12H14BrNO2 B582449 4-Bromo-N-cyclopropyl-2-ethoxybenzamide CAS No. 1262011-20-0

4-Bromo-N-cyclopropyl-2-ethoxybenzamide

Cat. No.: B582449
CAS No.: 1262011-20-0
M. Wt: 284.153
InChI Key: RIVUMXSITHSCTI-UHFFFAOYSA-N
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Description

“4-Bromo-N-cyclopropyl-2-ethoxybenzamide” is a chemical compound with the CAS Number: 1262011-20-0 . It has a molecular weight of 284.15 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14BrNO2/c1-2-16-11-7-8 (13)3-6-10 (11)12 (15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 284.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis of Quinolone Antibacterials

4-Bromo-N-cyclopropyl-2-ethoxybenzamide is involved in the synthesis of quinolone antibacterials. The compound serves as an intermediate in the synthesis process. Quinolones are a vital class of antibacterial agents, and the specific structure of this compound contributes significantly to the synthesis of these compounds (Turner & Suto, 1993).

Development of Pyrrole and Pyrrolidine Compounds

The compound is also used in the development of pyrrole and pyrrolidine compounds, which have shown antibacterial and antifungal properties. These properties are essential for developing new pharmaceuticals to combat various bacterial and fungal infections (Mehta, 2013).

Organic Synthesis

This compound plays a role in organic synthesis, particularly as a building block. Its structure allows for advanced syntheses of cyclopropylideneacetates, which are multifunctional and versatile for various organic synthesis applications (Limbach, Dalai, & Meijere, 2004).

Gastroprokinetic Activity

The compound is involved in the synthesis of a series of benzamides bearing six- and seven-membered heteroalicycles. These compounds, derived from this compound, have been evaluated for gastroprokinetic activity, which is crucial for gastrointestinal motility disorders (Morie et al., 1995).

Development of Antioxidants

Compounds derived from this compound have shown potent scavenging activity against radicals, indicating their potential as antioxidants. This property is significant for food and pharmaceutical industries, where antioxidants play a crucial role in preserving products and combating oxidative stress (Li, Li, Gloer, & Wang, 2012).

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-16-11-7-8(13)3-6-10(11)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVUMXSITHSCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681838
Record name 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-20-0
Record name 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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